molecular formula C11H17NOS B2717119 3-Methoxy-1-(thiophen-2-ylmethyl)piperidine CAS No. 2097889-89-7

3-Methoxy-1-(thiophen-2-ylmethyl)piperidine

Cat. No. B2717119
CAS RN: 2097889-89-7
M. Wt: 211.32
InChI Key: KQTTXNMQEDIVCX-UHFFFAOYSA-N
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Description

“3-Methoxy-1-(thiophen-2-ylmethyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines play a significant role in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . They are involved in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

Analytical Toxicology and Identification of Novel Psychoactive Substances

Research chemicals like 2-Methoxydiphenidine, structurally related to 3-Methoxy-1-(thiophen-2-ylmethyl)piperidine, have been analyzed in forensic casework. Such studies aim to understand the pharmacokinetics and toxicology of novel psychoactive substances. For instance, Elliott et al. (2015) discussed the analysis and identification of fatalities involving 2-Methoxydiphenidine, highlighting the importance of analytical toxicology in addressing challenges posed by new psychoactive substances (Elliott, Brandt, Wallach, Morris, & Kavanagh, 2015).

Antimicrobial Research

Compounds with methoxyphenyl and piperidine moieties have been investigated for their potential antimicrobial properties. For example, research on 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate demonstrated selective killing of bacterial persisters without affecting normal cells, offering a novel approach to combating antibiotic resistance (Kim et al., 2011).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds containing methoxyphenyl and piperidine groups have been explored for various applications, including the development of new materials and understanding chemical reactions. De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, showing the breadth of synthetic chemistry in identifying and analyzing novel compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Pharmacological Studies

The structural analogs of 3-Methoxy-1-(thiophen-2-ylmethyl)piperidine have been investigated for their pharmacological properties, including their potential as opioid receptor antagonists. This line of research is crucial for developing new therapeutic agents that can address pain management without the side effects associated with traditional opioids (Zimmerman et al., 1994).

Molecular Docking and Binding Studies

Research on compounds with methoxyphenyl and piperidine structures extends into molecular docking and DNA binding studies, which are essential for drug design and understanding the molecular basis of drug-receptor interactions. For instance, studies have explored the binding affinities of these compounds to DNA or protein targets, providing insights into their potential therapeutic applications (Mushtaque et al., 2016).

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . The vapors of Piperidine can cause respiratory irritation . Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

3-methoxy-1-(thiophen-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-13-10-4-2-6-12(8-10)9-11-5-3-7-14-11/h3,5,7,10H,2,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTTXNMQEDIVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1-(thiophen-2-ylmethyl)piperidine

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